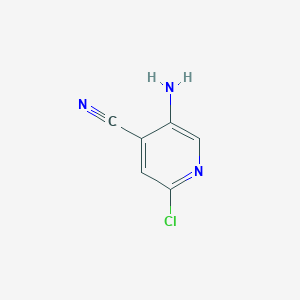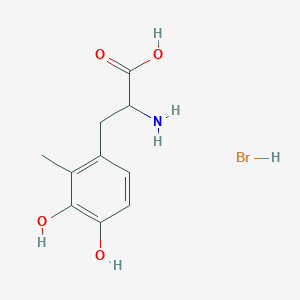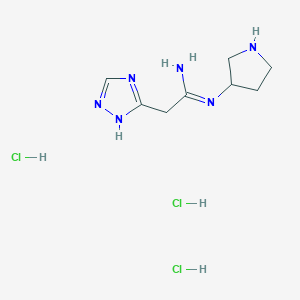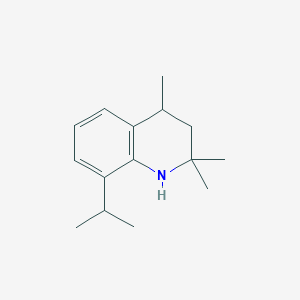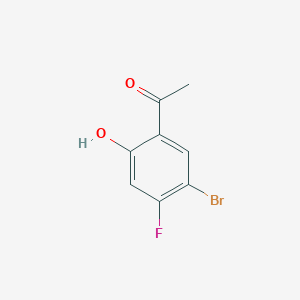
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This indicates that the compound contains a bromine atom (Br), a fluorine atom (F), two oxygen atoms (O2), and a hydroxy group (OH) attached to a phenyl ring, with an ethanone group (C2H2O) also attached to the ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry room .Wissenschaftliche Forschungsanwendungen
Synthesis of Herbicides and Insecticides
Compounds similar to 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone have been used as starting materials in the synthesis of some herbicides and insecticides. This suggests that our compound could potentially be used in the development of new agrochemicals .
Antiviral Research
Indole derivatives, which share a structural similarity to our compound, have been investigated for antiviral activity against a broad range of RNA and DNA viruses . This implies that 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone might also hold promise for antiviral drug development.
Antimicrobial Studies
Related bromo-hydroxyphenyl compounds have been synthesized and studied for their antimicrobial properties . This indicates that our compound may also be researched for its potential use in combating microbial infections.
Molecular Docking Studies
Molecular docking studies have been performed on similar compounds to assess their potential as anti-HIV agents . Therefore, 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone could be explored for its binding affinities to various viral proteins.
Electron-Induced Decomposition Studies
Research has been conducted on the electron-induced decomposition of related brominated compounds . Such studies are crucial for understanding the stability and reactivity of pharmaceuticals and could be applicable to our compound as well.
Transition Metal Complexes
Bromo-hydroxyphenyl compounds have been used to synthesize transition metal complexes with potential applications in catalysis and material science . This suggests a possible research avenue for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in forming complexes with metals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
The primary targets of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone are currently unknown . This compound is a research chemical and more studies are needed to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone’s action are currently unknown
Eigenschaften
IUPAC Name |
1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEWOXSXBATWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone | |
CAS RN |
905454-90-2 | |
| Record name | 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




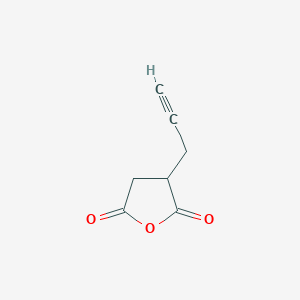
![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)
